Superior Proteome-Wide Quantification Accuracy with 15N Metabolic Labeling Compared to SILAC
In quantitative mass spectrometry-based proteomics, metabolic incorporation of a single 15N source, such as Ammonium-15N Hydroxide, provides a significant advantage over SILAC (Stable Isotope Labeling by Amino acids in Cell culture). A 2011 study in Genome Biology demonstrated that 15N-labeling results in the labeling of all peptides irrespective of their amino acid composition, a key limitation of SILAC. The computational analysis of 15N-labeled samples showed that the difference between 15N and 13C isotopes could be detected for approximately 90% of extracted ion chromatograms (XICs) for the +1 and +2 charge states across the entire m/z range measured, enabling high-confidence peptide identification and quantification [1].
| Evidence Dimension | Detection rate of isotopic difference across XICs for proteome-wide quantification |
|---|---|
| Target Compound Data | ~90% of XICs for +1 and +2 charge states across the entire m/z range (using 15N metabolic labeling) |
| Comparator Or Baseline | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Quantified Difference | 15N-labeling enables quantification of peptides that are inaccessible to SILAC due to amino acid composition restrictions; the 90% detection rate provides a benchmark for analytical robustness [1]. |
| Conditions | High-resolution LC-MS analysis of 15N-labeled Escherichia coli proteome; comparison of 15N- and 13C-derived isotopic envelopes. |
Why This Matters
For users needing complete proteome coverage, particularly in prototrophic organisms where SILAC is not feasible, Ammonium-15N Hydroxide enables a more universal and accurate quantification strategy.
- [1] Gouw, J. W., Krijgsveld, J., & Heck, A. J. R. (2011). Accurate proteome-wide protein quantification from high-resolution 15N mass spectra. Genome Biology, 12(12), R122. View Source
